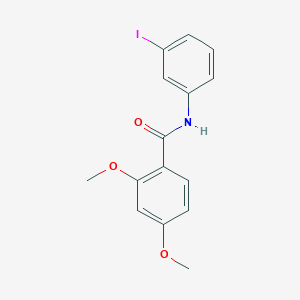![molecular formula C19H17BrN2OS B298005 5-(4-Bromobenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298005.png)
5-(4-Bromobenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromobenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a chemical compound that has attracted the attention of many researchers due to its potential applications in various fields. This compound has unique properties that make it suitable for use in scientific research, particularly in the areas of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of 5-(4-Bromobenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is not fully understood. However, it is believed that this compound works by binding to the active site of enzymes and inhibiting their activity. It has also been shown to have antioxidant properties, which may contribute to its mechanism of action.
Biochemical and Physiological Effects:
5-(4-Bromobenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This compound has also been shown to have antioxidant properties and can scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(4-Bromobenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one in lab experiments is its ability to inhibit enzyme activity. This makes it a useful tool for studying enzyme inhibition and the mechanism of action of enzymes. However, one limitation of this compound is that it can be toxic at high concentrations. Care must be taken when handling this compound to avoid exposure.
Direcciones Futuras
There are several future directions for research on 5-(4-Bromobenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one. One direction is to investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease. Another direction is to study its potential as an anticancer agent. Further research is also needed to fully understand its mechanism of action and its effects on different enzymes.
Métodos De Síntesis
The synthesis of 5-(4-Bromobenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a complex process that involves several steps. The first step involves the reaction of 4-bromobenzaldehyde with 3,4-dimethylaniline to produce the Schiff base. The Schiff base is then reacted with thiosemicarbazide to produce the thiazolidinone ring. The final step involves the addition of methyl groups to the thiazolidinone ring to produce the final compound.
Aplicaciones Científicas De Investigación
5-(4-Bromobenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has potential applications in various scientific research fields. One of the most significant applications of this compound is in the area of biochemistry, where it can be used to study enzyme inhibition. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It can also be used to study the mechanism of action of these enzymes.
Propiedades
Nombre del producto |
5-(4-Bromobenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C19H17BrN2OS |
Peso molecular |
401.3 g/mol |
Nombre IUPAC |
(5E)-5-[(4-bromophenyl)methylidene]-2-(3,4-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17BrN2OS/c1-12-4-9-16(10-13(12)2)21-19-22(3)18(23)17(24-19)11-14-5-7-15(20)8-6-14/h4-11H,1-3H3/b17-11+,21-19? |
Clave InChI |
IFHMQQVQHQUZLT-XADZQOGUSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=C(C=C3)Br)/S2)C)C |
SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)Br)S2)C)C |
SMILES canónico |
CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)Br)S2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-{[(2E,5E)-3-ethyl-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297924.png)
![methyl 4-{[(2E,5E)-3-ethyl-5-{3-methoxy-4-[(2,4,6-trimethylbenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297925.png)
![methyl 4-{[(2E,5E)-5-(3,5-dibromo-2-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297926.png)

![ethyl 2-[4-(dimethylamino)benzylidene]-5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297933.png)
![(2E,5E)-5-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297936.png)
![Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B297937.png)
![4-bromo-N-cyclohexyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297938.png)
![1-[(3,5-dimethylphenoxy)acetyl]-3-ethyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B297939.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide](/img/structure/B297940.png)
![3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B297942.png)
![Ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B297947.png)
![2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione](/img/structure/B297948.png)
![N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B297950.png)